

Application Note: Quantification of Ropivacaine in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: (+/-)-Ropivacaine-d7 (propyl-d7)

Cat. No.: B12294233 Get Quote

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Ropivacaine in human plasma. The protocol is designed for researchers, scientists, and drug development professionals requiring accurate measurement of Ropivacaine for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications. The method utilizes a simple protein precipitation for sample preparation and a stable isotope-labeled internal standard (Ropivacaine-d7) to ensure accuracy and precision. The method has been developed and validated based on the principles outlined in the FDA and EMA guidelines for bioanalytical method validation.

Introduction

Ropivacaine is a long-acting amide local anesthetic widely used for surgical anesthesia and postoperative pain management.[1][2][3] Monitoring its concentration in plasma is crucial for understanding its pharmacokinetics, ensuring therapeutic efficacy, and minimizing the risk of systemic toxicity.[3][4] LC-MS/MS offers high sensitivity and selectivity, making it the preferred method for the bioanalysis of drugs like Ropivacaine in complex biological matrices. This application note provides a detailed protocol for the quantification of Ropivacaine in human plasma, including sample preparation, chromatographic and mass spectrometric conditions, and a summary of method validation results.

ExperimentalMaterials and Reagents

- Ropivacaine hydrochloride (Reference Standard)
- Ropivacaine-d7 hydrochloride (Internal Standard)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Water (Ultrapure, 18.2 MΩ·cm)
- Human plasma (K2-EDTA)

Equipment

- Liquid Chromatograph (LC) system
- Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
- Analytical balance
- Microcentrifuge
- Pipettes and tips
- Vortex mixer
- Autosampler vials

Protocols

Preparation of Stock and Working Solutions

• Ropivacaine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Ropivacaine hydrochloride in methanol to obtain a final concentration of 1 mg/mL.

- Ropivacaine-d7 Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Ropivacaine-d7 hydrochloride in methanol to obtain a final concentration of 1 mg/mL.
- Ropivacaine Working Solutions: Prepare a series of working solutions by serially diluting the Ropivacaine stock solution with a 50:50 mixture of acetonitrile and water to prepare calibration standards and quality control (QC) samples.
- Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Ropivacaine-d7 stock solution with acetonitrile to a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)

- Label microcentrifuge tubes for blank, calibration standards, QC samples, and unknown samples.
- To 100 μL of plasma in a microcentrifuge tube, add 10 μL of the IS working solution (100 ng/mL Ropivacaine-d7). For the blank sample, add 10 μL of acetonitrile.
- Vortex the samples for 10 seconds.
- Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.
- Vortex vigorously for 1 minute.
- Centrifuge the samples at 13,000 x g for 10 minutes at 4°C.
- Carefully transfer the supernatant to a clean autosampler vial.
- Inject 5 μL of the supernatant into the LC-MS/MS system.

LC-MS/MS Analysis

Chromatographic Conditions:

Parameter	Value
LC System	Agilent 1200 Series or equivalent
Column	C18, 2.1 x 50 mm, 3.5 μm
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient	0-0.5 min (10% B), 0.5-2.5 min (10-90% B), 2.5-3.0 min (90% B), 3.0-3.1 min (90-10% B), 3.1-5.0 min (10% B)
Flow Rate	0.4 mL/min
Column Temperature	40 °C
Injection Volume	5 μL

Mass Spectrometric Conditions:

Parameter	Value
Mass Spectrometer	Sciex API 4000 or equivalent
Ionization Mode	Electrospray Ionization (ESI), Positive
Scan Type	Multiple Reaction Monitoring (MRM)
Ion Spray Voltage	5500 V
Temperature	500 °C
Curtain Gas	20 psi
Collision Gas	8 psi
Ion Source Gas 1	50 psi
Ion Source Gas 2	50 psi

MRM Transitions:

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Ropivacaine	275.2	126.1	25
Ropivacaine-d7 (IS)	282.2	133.1	25

Method Validation Summary

The LC-MS/MS method was validated according to the FDA and EMA guidelines for bioanalytical method validation. The validation parameters and acceptance criteria are summarized below.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

Parameter	Result
Calibration Curve Range	1 - 2000 ng/mL
Regression Model	Linear, 1/x² weighting
Correlation Coefficient (r²)	> 0.995
LLOQ	1 ng/mL
LLOQ Accuracy	Within ±20% of nominal value
LLOQ Precision	≤ 20% CV

Table 2: Accuracy and Precision

QC Level	Nominal Conc. (ng/mL)	Intra-day Accuracy (%) (n=6)	Intra-day Precision (% CV) (n=6)	Inter-day Accuracy (%) (n=18)	Inter-day Precision (% CV) (n=18)
LLOQ	1	98.5 - 105.2	≤ 10.1	97.8 - 106.5	≤ 12.3
Low QC	3	95.7 - 103.8	≤ 8.5	96.2 - 104.1	≤ 9.8
Mid QC	100	97.1 - 102.5	≤ 6.2	98.0 - 103.3	≤ 7.5
High QC	1500	98.2 - 101.9	≤ 5.1	99.1 - 102.7	≤ 6.4

Table 3: Matrix Effect and Recovery

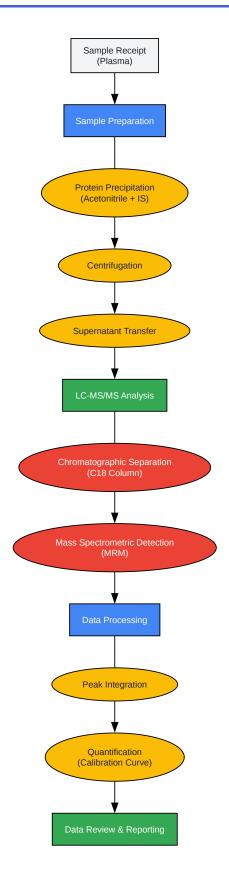

QC Level	Matrix Effect (%)	Recovery (%)
Low QC	92.1 - 103.5	85.2 - 91.7
High QC	94.3 - 101.8	87.5 - 93.1

Table 4: Stability

Stability Condition	Duration	Temperature	Accuracy (%)
Bench-top	8 hours	Room Temperature	95.4 - 103.1
Autosampler	24 hours	4 °C	96.8 - 104.5
Freeze-Thaw (3 cycles)	-20 °C to RT	-20 °C	97.1 - 102.9
Long-term	30 days	-80 °C	98.3 - 105.0

Experimental Workflow and Signaling Pathway Diagrams

Click to download full resolution via product page

Caption: Workflow for Ropivacaine Quantification in Plasma.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and specific approach for the quantification of Ropivacaine in human plasma. The simple protein precipitation sample preparation procedure and the use of a stable isotope-labeled internal standard contribute to the method's robustness and high-throughput capabilities. The validation results demonstrate that the method meets the regulatory requirements for bioanalytical method validation and is suitable for use in clinical and research settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Validation according to European and American regulatory agencies guidelines of an LC-MS/MS method for the quantification of free and total ropivacaine in human plasma |
 Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. elearning.unite.it [elearning.unite.it]
- 4. Evaluation of Ropivacaine and 3-OH-Ropivacaine Pharmacokinetics Following Interpectoral Nerve Block via LC-MS/MS—A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Note: Quantification of Ropivacaine in Human Plasma by LC-MS/MS]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12294233#lc-ms-ms-method-development-for-ropivacaine-quantification]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com